1-(2,4-Difluorophenyl)-4-methylpentan-1-amine
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Overview
Description
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 4-methylpentan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in biological systems, it may inhibit the activity of certain enzymes, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Diflunisal: 2’,4’-Difluoro-4-hydroxy-3-biphenylcarboxylic acid.
Daridorexant: (2S)-2-(5-Chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl)-5-methoxy-2-(triazol-2-yl)phenyl]methanone.
Uniqueness
1-(2,4-Difluorophenyl)-4-methylpentan-1-amine is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a methylpentan-1-amine backbone.
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-methylpentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-8(2)3-6-12(15)10-5-4-9(13)7-11(10)14/h4-5,7-8,12H,3,6,15H2,1-2H3 |
InChI Key |
UUDXHPQWIHBOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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